molecular formula C4H8N2O2 B3152345 1-Dimethylamino-2-nitroethylene CAS No. 73430-27-0

1-Dimethylamino-2-nitroethylene

Cat. No. B3152345
CAS RN: 73430-27-0
M. Wt: 116.12 g/mol
InChI Key: JKOVQYWMFZTKMX-ONEGZZNKSA-N
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Description

1-Dimethylamino-2-nitroethylene, also known as N,N-Dimethyl-2-nitroethyleneamine, is a chemical compound with the empirical formula C4H8N2O2 . It has a molecular weight of 116.12 .


Synthesis Analysis

1-Dimethylamino-2-nitroethylene can be synthesized from nitromethane and N,N-dimethylformamide dimethyl acetal .


Molecular Structure Analysis

The molecular structure of 1-Dimethylamino-2-nitroethylene can be represented by the InChI string: 1S/C4H8N2O2/c1-5(2)3-4-6(7)8/h3-4H,1-2H3/b4-3+ .


Chemical Reactions Analysis

1-Dimethylamino-2-nitroethylene undergoes an addition-elimination reaction with indoles to form the corresponding 3-(2-nitrovinyl)indoles .


Physical And Chemical Properties Analysis

The compound has a density of 1.1±0.1 g/cm3, a boiling point of 161.1±23.0 °C at 760 mmHg, and a melting point of 103-107 °C (lit.) . It has a polar surface area of 49 Å2 and a molar volume of 108.2±3.0 cm3 .

Scientific Research Applications

Nuclear Magnetic Resonance Spectral Studies

1-DMA-2-NE has been analyzed using carbon-13 nuclear magnetic resonance (NMR) spectral studies. The chemical shifts of the compound correlate well with its chemical reactivity. The nonequivalence observed for the methyl groups in 1-DMA-2-NE is explained by restricted rotation around the N–C-1 bond due to extensive delocalization, indicating interesting structural dynamics (Rajappa & Nagarajan, 1978).

Solvatochromic Behavior Studies

Research has investigated the solvatochromic behavior of derivatives of 1-DMA-2-NE in various binary solvent mixtures. This study is crucial for understanding solute-solvent and solvent-solvent interactions, which are important in chemical synthesis and analysis (Giusti, Marini & Machado, 2009).

Triplet State Cation Diradicals

One-electron oxidation of derivatives of 1-DMA-2-NE has been shown to afford ground state triplet species, based on ESR spectroscopic measurements. This study provides insights into the electronic structure of the compound, crucial for applications in radical chemistry (Sakurai, Kumai, Izuoka & Sugawara, 1996).

Reactions with Dimethyl Acetylenedicarboxylate

The reactivity of 1,1-Diamino-2-nitroethylenes, closely related to 1-DMA-2-NE, with dimethyl acetylenedicarboxylate has been studied. This research contributes to understanding the electrophilic and cyclocondensation reactions of nitroethylenes, important in organic synthesis (Tokumitsu & Nagao, 1993).

Second Harmonic Generation Studies

The compound has been studied for its nonlinear optical properties, particularly in second harmonic generation. Such studies are significant for developing new materials for optical applications (Mohanalingam, Das & Rajappa, 1992).

Nonlinear Optical Properties of Derivatives

Further studies have been done on derivatives of 1-DMA-2-NE for their second-order nonlinear optical properties. This research is key for the development of materials for photonic and electro-optic applications (Shi, Lo, Singh, Ledoux-Rak & Ng, 2012).

Safety and Hazards

1-Dimethylamino-2-nitroethylene is harmful if swallowed and may cause skin irritation, serious eye damage, and respiratory irritation . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

Mechanism of Action

Target of Action

It is known to interact with indoles in biochemical reactions . Indoles are aromatic heterocyclic organic compounds that play a crucial role in many biological systems and are part of many pharmaceuticals.

Mode of Action

1-Dimethylamino-2-nitroethylene undergoes an addition-elimination reaction with indoles . This type of reaction involves the addition of the reactant (in this case, indoles) to the compound, followed by the elimination of a molecule or a group of atoms.

properties

IUPAC Name

(E)-N,N-dimethyl-2-nitroethenamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O2/c1-5(2)3-4-6(7)8/h3-4H,1-2H3/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKOVQYWMFZTKMX-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40878745
Record name 1-Dimethylamino-2-nitroethylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40878745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Dimethylamino-2-nitroethylene

CAS RN

1190-92-7, 73430-27-0
Record name 1-(Dimethylamino)-2-nitroethylene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name dimethyl[(E)-2-nitroethenyl]amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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